3,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide
Description
Historical Development of Benzoxazepine Derivatives
The exploration of benzoxazepine derivatives traces its origins to the mid-20th-century breakthroughs in heterocyclic chemistry. While benzodiazepines like chlordiazepoxide (discovered in 1955) dominated early central nervous system drug development, chemists began modifying core structures to diversify therapeutic applications. Benzoxazepines emerged as a distinct subclass through strategic substitutions of oxygen and nitrogen atoms within seven-membered heterocyclic frameworks.
The compound 3,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide represents an advanced iteration of these efforts. Its design incorporates multiple methyl groups and a ketone functionality, reflecting modern medicinal chemistry’s emphasis on stereoelectronic tuning for target specificity. Early synthetic routes for related compounds involved multi-step cyclization reactions, as exemplified by midazolam’s synthesis through tricyclic system formation. Contemporary approaches leverage computational modeling to optimize ring substituents for enhanced bioavailability and receptor affinity.
Systematic Nomenclature and IUPAC Classification
The IUPAC name systematically describes the compound’s architecture:
Parent structure : 1,5-Benzoxazepine
- Benzene fused to a 1,5-oxazepine ring
- Numbering starts at the oxygen atom (position 1), proceeding through nitrogen (position 5)
Substituents :
- Position 3 : Two methyl groups (3,3-dimethyl)
- Position 4 : Oxo group (4-oxo)
- Position 5 : Methyl group (5-methyl)
- Position 7 : N-linked benzamide group with 3,4-dimethyl substitution
Full name :
this compound
This nomenclature adheres to IUPAC priority rules, emphasizing the oxazepine ring’s heteroatoms and the benzamide’s substitution pattern.
Position in Modern Heterocyclic Chemistry Research
Benzoxazepines occupy a critical niche in contemporary heterocyclic research due to their:
- Structural versatility : The fused benzene-oxazepine system allows for diverse substitution patterns, enabling fine-tuning of electronic and steric properties.
- Conformational dynamics : The seven-membered ring adopts boat and chair conformations, influencing molecular interactions.
- Synthonic adaptability : Modular synthesis routes permit systematic exploration of structure-activity relationships (SAR), as seen in antitumor pyrrolo-benzoxazepines.
Recent studies highlight this compound’s potential as a scaffold for kinase inhibitors, leveraging its rigid aromatic core and polar ketone group for ATP-binding pocket interactions.
Significance in Medicinal Chemistry and Drug Discovery
The compound’s structural features align with key medicinal chemistry principles:
| Feature | Potential Therapeutic Relevance |
|---|---|
| 3,4-Dimethylbenzamide | Enhances lipophilicity for blood-brain barrier penetration |
| 4-Oxo group | Serves as hydrogen bond acceptor in target binding |
| Multiple methyl groups | Improves metabolic stability via steric shielding |
Benzoxazepine derivatives have demonstrated antitumor activity through tubulin disruption and apoptosis induction, suggesting this compound could be optimized for oncology applications. Its benzamide moiety may also enable protease or kinase inhibition, expanding its utility in targeted therapy development.
Properties
IUPAC Name |
3,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-13-6-7-15(10-14(13)2)19(24)22-16-8-9-18-17(11-16)23(5)20(25)21(3,4)12-26-18/h6-11H,12H2,1-5H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPZXHABLGZUEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide typically involves multiple steps:
Formation of the Benzoxazepine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the dimethyl and trimethyl groups can be carried out using alkyl halides in the presence of a base.
Amidation: The final step involves the formation of the benzamide linkage through a reaction between the benzoxazepine derivative and a suitable benzoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl group in the benzoxazepine ring, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens (Cl2, Br2) and catalysts such as iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies on benzothiazole derivatives have shown promise in targeting phosphoinositide 3-kinases (PI3K), which are implicated in various cancers. These compounds could potentially be developed as novel anticancer agents through structure-activity relationship (SAR) studies .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit glucosylceramide synthase, an enzyme linked to several lysosomal storage diseases such as Fabry disease. Inhibitors of this enzyme can lead to reduced levels of harmful substrates in affected tissues. For example, studies have demonstrated that certain inhibitors can significantly lower glucosylceramide levels in animal models . This suggests that similar compounds could be effective in treating metabolic disorders.
Neuroprotective Effects
There is emerging evidence that compounds with a benzoxazepine structure may offer neuroprotective benefits. These compounds may modulate pathways involved in neurodegeneration and inflammation. Research into related compounds has shown potential for protecting neuronal cells from oxidative stress and apoptosis .
Case Study 1: Anticancer Efficacy
A study examining the effects of benzoxazepine derivatives on cancer cell lines revealed that these compounds could inhibit cell proliferation and induce apoptosis in a dose-dependent manner. The researchers identified specific structural features that enhanced the potency of the compounds against cancer cells .
Case Study 2: Glucosylceramide Synthase Inhibition
In a preclinical study involving Fabry disease models, a glucosylceramide synthase inhibitor demonstrated a significant reduction in globotriaosylceramide levels after administration. This supports the hypothesis that targeting this enzyme can be an effective strategy for substrate reduction therapy .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazepine ring and benzamide moiety can bind to active sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of biochemical pathways, depending on the nature of the target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features
The compound is compared to two close analogs (Table 1):
4-(Trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide (CAS 921836-34-2, ).
4-tert-Butyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide (CAS 921587-08-8, ).
Both analogs retain the 1,5-benzoxazepin core but differ in benzamide substituents.
Table 1: Molecular Data Comparison
| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 3,4-Dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide | Not Available | C21H25N2O3* | ~353* | 3,4-Dimethyl (benzamide) |
| 4-(Trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide | 921836-34-2 | C20H19F3N2O3 | 392.37 | 4-Trifluoromethyl (benzamide) |
| 4-tert-Butyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide | 921587-08-8 | C23H28N2O3 | 380.48 | 4-tert-Butyl (benzamide) |
*Estimated based on structural analysis.
Substituent Effects on Properties
- The tert-butyl group () introduces steric bulk and hydrophobicity, which may enhance binding in lipophilic pockets but increase logP. The 3,4-dimethyl groups on the target compound balance moderate hydrophobicity and electron-donating effects, likely optimizing solubility and target engagement.
- Molecular Weight and Lipophilicity: The target compound (~353 g/mol) is lighter than the trifluoromethyl analog (392 g/mol) and slightly heavier than the tert-butyl variant (380 g/mol).
Hypothesized Pharmacological Implications
- Target Selectivity : The 3,4-dimethyl substitution may favor interactions with shallow binding pockets compared to bulkier tert-butyl or polar trifluoromethyl groups.
- Metabolic Stability : The trifluoromethyl group could reduce cytochrome P450-mediated metabolism, while the dimethyl groups may offer intermediate stability.
Broader Context of Benzoxazepin Derivatives
Additional compounds with modified benzoxazepin cores (e.g., sulfonamide/sulfamoyl derivatives in and ) highlight structural diversity. However, these differ significantly in functional groups and are less directly comparable to the target compound.
Biological Activity
3,4-Dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
- Molecular Formula : CHNO
- Molecular Weight : 352.4 g/mol
- CAS Number : 921560-81-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may exert effects through:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
- Receptor Binding : It may interact with certain receptors that modulate physiological responses.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit antitumor properties. For instance:
- A study demonstrated that related benzoxazepine derivatives induced apoptosis in cancer cells by activating specific signaling pathways .
- The compound's structural features may contribute to its selectivity and potency against malignant cells.
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective effects associated with the compound:
- In models of neurodegenerative diseases, compounds with similar structures have been shown to reduce oxidative stress and inflammation in neuronal cells .
Study 1: Antitumor Efficacy
A recent study evaluated the efficacy of a benzoxazepine derivative (similar to our compound) in a mouse model of cancer. The results indicated a significant reduction in tumor size and improved survival rates among treated mice compared to controls. This effect was attributed to the compound's ability to induce apoptosis selectively in tumor cells while sparing normal cells .
Study 2: Neuroprotective Mechanisms
In another study focusing on neuroprotection, researchers found that a related compound reduced neuronal cell death by modulating the expression of anti-apoptotic proteins. This suggests that this compound may also offer therapeutic benefits in neurodegenerative conditions .
Data Table: Summary of Biological Activities
Q & A
Q. How can the synthesis of this benzoxazepin-benzamide derivative be optimized for higher yields?
Methodological Answer:
- Stepwise Coupling: Begin with the benzoxazepin core (e.g., 3,4-dihydro-2H-1,5-benzodioxepin-7-amine derivatives) and employ coupling agents like HATU or DCC for amide bond formation .
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of intermediates, as demonstrated in analogous benzamide syntheses .
- Purification: Employ silica gel chromatography followed by recrystallization (e.g., using ethanol/water mixtures) to achieve ≥97% purity, similar to protocols for related compounds .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- Melting Point (mp): Determine mp (e.g., 81–82°C for analogous benzoxazepins) to assess crystallinity and purity .
- Spectroscopy: Use -NMR to confirm substitution patterns (e.g., methyl groups at positions 3,4) and IR to validate carbonyl (C=O) and amide (N–H) functional groups .
- HPLC-MS: Apply reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry to quantify purity and verify molecular weight (e.g., ~416 g/mol for derivatives) .
Q. How should researchers handle stability challenges during storage?
Methodological Answer:
- Storage Conditions: Store under inert gas (argon) at –20°C in amber vials to prevent oxidation of the 4-oxo group and photodegradation .
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to monitor decomposition .
Advanced Research Questions
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting benzoxazepin-benzamide derivatives?
Methodological Answer:
- Systematic Substitution: Modify substituents on the benzamide (e.g., methyl groups) and benzoxazepin (e.g., oxo position) to evaluate effects on biological activity, as seen in trihydroxybenzamide analogs .
- Computational Modeling: Use DFT calculations (e.g., Gaussian 09) to predict electronic effects of substituents on binding affinity, referencing PubChem data for similar compounds .
Q. How can in vivo pharmacokinetic studies be designed for this compound?
Methodological Answer:
Q. How should researchers address contradictory data in solubility and bioavailability assays?
Methodological Answer:
- Solubility Enhancement: Test co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes to resolve discrepancies between theoretical and experimental solubility .
- Permeability Assays: Compare PAMPA (parallel artificial membrane permeability assay) with Caco-2 cell models to validate intestinal absorption predictions .
Q. What experimental frameworks are suitable for assessing environmental impact?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
